1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride 1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18519055
InChI: InChI=1S/C12H17NO2.ClH/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10;/h4-7,14H,2-3,8-9H2,1H3,(H,13,15);1H
SMILES:
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride

CAS No.:

Cat. No.: VC18519055

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride -

Specification

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]butanamide;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-2-3-12(15)13-9-8-10-4-6-11(14)7-5-10;/h4-7,14H,2-3,8-9H2,1H3,(H,13,15);1H
Standard InChI Key XWKIVAWXKGLLOL-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NCCC1=CC=C(C=C1)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound’s IUPAC name is 1-(4-hydroxyphenyl)-2-[[2-(4-hydroxyphenyl)ethyl]amino]propan-1-one hydrochloride, with the following key identifiers:

PropertyValue
CAS Number52446-65-8
Molecular FormulaC₁₇H₂₀ClNO₃
Molecular Weight321.8 g/mol
EINECS Number257-926-5
Synonyms(±)-4'-hydroxy-2-[[2-(4-hydroxyphenyl)ethyl]amino]propiophenone hydrochloride, 4-Hydroxy-alpha-((2-(4-hydroxyphenyl)ethyl)amino)propiophenone

The molecule contains two 4-hydroxyphenyl groups: one directly bonded to the propanone backbone and another via an ethylamino linker. The hydrochloride salt enhances solubility in polar solvents, a critical feature for industrial applications .

Spectroscopic and Physical Data

While experimental spectra are unavailable, analogous compounds like 1-(4-hydroxyphenyl)-3-phenyl-1-propanone (CAS 36941-00-1) provide insights. For example, the hydroxyl groups typically show strong infrared (IR) absorption near 3300 cm⁻¹, while the ketone carbonyl resonates at ~1700 cm⁻¹ . The hydrochloride form likely exhibits a melting point between 192–194°C, based on similar propanone derivatives .

Synthesis and Industrial Production

Synthetic Routes

The compound is likely synthesized via a Friedel-Crafts acylation or Mannich reaction, common methods for amino-propanone derivatives. A plausible pathway involves:

  • Acylation: Reacting 4-hydroxyphenylethylamine with chloroacetone in the presence of AlCl₃ to form the ketone intermediate.

  • Hydrochloride Formation: Treating the intermediate with hydrochloric acid to yield the final product .

Alternative methods may employ condensation reactions between 4-hydroxyphenylacetaldehyde and amino-propanone precursors, followed by salt formation .

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These suppliers specialize in fine chemicals for pharmaceutical intermediates and research reagents .

Comparative Analysis with Structural Analogs

1-(4-Hydroxyphenyl)-3-phenyl-1-propanone (CAS 36941-00-1)

This analog lacks the ethylamino group but shares the 4-hydroxyphenyl-propanone backbone. Key differences include:

Property1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone HCl1-(4-Hydroxyphenyl)-3-phenyl-1-propanone
Molecular FormulaC₁₇H₂₀ClNO₃C₁₅H₁₄O₂
Molecular Weight321.8 g/mol226.27 g/mol
ApplicationsPeptide synthesis, enzyme inhibitionFlavonoid precursor, antioxidant studies

The ethylamino group in the target compound introduces nitrogen-based reactivity, expanding its utility in medicinal chemistry .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.

  • Enzyme Binding Assays: Screen against proteases, kinases, and phosphatases to identify inhibitory activity.

  • Derivatization: Explore modifications to enhance solubility or target specificity, such as PEGylation or fluorination.

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